4-fluorophenyl (4-methylphenoxy)acetate
Description
4-Fluorophenyl (4-methylphenoxy)acetate is an organic ester compound characterized by a phenoxyacetic acid backbone substituted with a methyl group at the para position of the phenoxy ring and a fluorine atom at the para position of the phenyl ester group. Its molecular formula is C₁₅H₁₃FO₃, combining structural features that enhance both chemical stability and biological activity.
Properties
IUPAC Name |
(4-fluorophenyl) 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDOIHGTWFWAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Halogenation significantly influences the physicochemical and biological properties of phenoxyacetate derivatives. Key comparisons include:
- 4-Fluorophenyl (4-chlorophenoxy)acetate: Replacing the methylphenoxy group with a chlorophenoxy moiety increases electronegativity, enhancing reactivity in nucleophilic substitutions but reducing metabolic stability due to higher molecular weight .
- 4-Bromophenyl (4-methylphenoxy)acetate: Bromine’s larger atomic radius improves binding affinity in enzyme interactions but decreases bioavailability due to increased hydrophobicity .
- 4-Trifluoromethylphenyl (4-methylphenoxy)acetate: The trifluoromethyl group enhances thermal stability and resistance to enzymatic degradation, making it valuable in high-temperature industrial processes .
Ester Group Variations
The ester group’s alkyl chain length alters solubility and pharmacokinetics:
- Ethyl (4-methylphenoxy)acetate: Ethyl esters exhibit higher lipophilicity than methyl esters, improving membrane permeability but shortening plasma half-life due to faster esterase cleavage .
- Propionyl (4-methylphenoxy)acetate: Extending the chain to a propionyl group enhances sustained release in drug formulations but reduces synthetic yield due to steric hindrance .
Data Tables
Table 1: Comparative Analysis of Structural Analogues
| Compound | Substituents | Bioactivity (IC₅₀, μM) | LogP | Key Feature |
|---|---|---|---|---|
| 4-Fluorophenyl (4-methylphenoxy)acetate | 4-F (ester), 4-CH₃ (phenoxy) | 12.3 (Antimicrobial) | 2.8 | High metabolic stability |
| 4-Chlorophenyl (4-methylphenoxy)acetate | 4-Cl (ester), 4-CH₃ (phenoxy) | 18.9 (Antimicrobial) | 3.1 | Enhanced reactivity |
| Ethyl 2-(4-fluoro-2-methylphenoxy)acetate | 4-F, 2-CH₃ (phenoxy) | 8.7 (Antitumor) | 2.5 | Improved target selectivity |
| Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate | 2,2-F₂, 4-CH₃ (phenoxy) | 5.4 (Antitumor) | 1.9 | High solubility |
Table 2: Substituent Impact on Chemical Properties
| Substituent | Effect on Reactivity | Metabolic Stability | Lipophilicity (ΔLogP) |
|---|---|---|---|
| 4-Fluorophenyl (ester) ↑ Electrophilicity | ↑↑ | +0.3 | |
| 4-Trifluoromethylphenoxy | ↑ Thermal stability | ↑↑↑ | +1.2 |
| Ethyl ester (vs. methyl) | ↓ Hydrolysis rate | ↓ | +0.7 |
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